molecular formula C17H17FN2O3 B2561878 Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate CAS No. 457927-80-9

Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate

Cat. No. B2561878
CAS RN: 457927-80-9
M. Wt: 316.332
InChI Key: VQIMFTKSYQCQOH-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate, also known as Ethyl 2-(4-fluoroanilino)-2-oxoacetate, is a chemical compound with the molecular formula C10H10FNO3 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .


Molecular Structure Analysis

The molecular structure of Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate consists of 10 carbon atoms ©, 10 hydrogen atoms (H), 1 fluorine atom (F), 1 nitrogen atom (N), and 3 oxygen atoms (O), giving it a molecular weight of 211.19 .


Physical And Chemical Properties Analysis

Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate is a solid substance that should be stored at room temperature . Its melting point is between 120-122° C .

Safety and Hazards

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .

properties

IUPAC Name

ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-2-23-17(22)12-3-7-14(8-4-12)19-11-16(21)20-15-9-5-13(18)6-10-15/h3-10,19H,2,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIMFTKSYQCQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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